1H-Indole, 3-(1H-imidazol-1-ylmethyl)-

Übersicht

Beschreibung

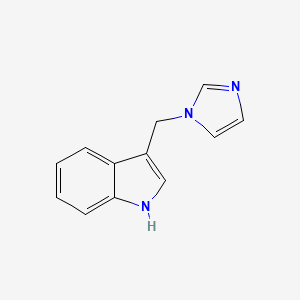

3-Imidazol-1-ylmethyl-1H-indole: is a compound that belongs to the class of heterocyclic organic compounds. It is characterized by the presence of both an indole and an imidazole ring in its structure. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. The combination of these two rings in a single molecule imparts unique chemical and biological properties to 3-Imidazol-1-ylmethyl-1H-indole.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Imidazol-1-ylmethyl-1H-Indol beinhaltet typischerweise die Konstruktion des Indol- und Imidazolrings, gefolgt von ihrer Kupplung. Eine übliche Methode beinhaltet die Fischer-Indolsynthese, bei der Phenylhydrazin unter sauren Bedingungen mit einem Aldehyd oder Keton reagiert, um den Indolring zu bilden . Der Imidazolring kann durch verschiedene Verfahren synthetisiert werden, darunter die Debus-Radziszewski-Reaktion, bei der Glyoxal, Ammoniak und ein Aldehyd kondensiert werden .

Industrielle Produktionsverfahren

Die industrielle Produktion von 3-Imidazol-1-ylmethyl-1H-Indol kann die Optimierung dieser Synthesewege beinhalten, um höhere Ausbeuten und Reinheit zu erzielen. Dies kann die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungsverfahren wie Umkristallisation und Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Imidazol-1-ylmethyl-1H-Indol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Mitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können sowohl am Indol- als auch am Imidazolring auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Halogenierung mit N-Bromsuccinimid (NBS) oder Nitrierung mit Salpetersäure.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest in drug development. Notable activities include:

- Anticancer Properties : Research indicates that derivatives of this compound show promise as therapeutic agents against various cancers. Its unique structure allows for interaction with biological targets involved in cancer progression .

- Antimicrobial and Antifungal Activities : The indole-imidazole hybrid has demonstrated significant antimicrobial properties, making it suitable for developing new antibiotics and antifungal agents .

- Cytoprotective Effects : Studies have shown that complexation with metal ions like Zn(II) can enhance the cytoprotective activity of indole-imidazole hybrids, indicating potential applications in oxidative stress-related conditions .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique properties of 1H-Indole, 3-(1H-imidazol-1-ylmethyl)-:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 3-(1H-Imidazol-1-yl)methyl-indole | Indole + Imidazole | Antiparasitic |

| 2-(1H-Imidazol-1-yl)phenyl-indole | Indole + Phenyl | Antimicrobial |

| 5-(2-Methylimidazol-1-yl)indoline | Indoline + Imidazole | Anticancer |

The combination of an indole structure with a flexible imidazole side chain enhances the biological activity of this compound compared to others.

Case Studies and Research Findings

Recent studies have explored the biological activities of indole-imidazole hybrids:

- A study published in Nature demonstrated that indole-imidazole derivatives can act as selective 5-HT7 receptor agonists, which may have implications for treating mood disorders and anxiety .

- Another research article highlighted the synthesis and evaluation of novel Zn(II) complexes formed with indole-imidazole ligands. These complexes exhibited enhanced antibacterial and antifungal activities compared to their uncomplexed counterparts .

Wirkmechanismus

The mechanism of action of 3-Imidazol-1-ylmethyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, while the imidazole ring can coordinate with metal ions and participate in hydrogen bonding. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Indol-3-essigsäure: Ein Pflanzenhormon mit einer ähnlichen Indolstruktur.

Histidin: Eine Aminosäure, die einen Imidazolring enthält.

Tryptophan: Eine essentielle Aminosäure mit einem Indolring.

Einzigartigkeit

3-Imidazol-1-ylmethyl-1H-Indol ist aufgrund des Vorhandenseins sowohl von Indol- als auch von Imidazolringen in einem einzigen Molekül einzigartig. Diese Doppelringstruktur verleiht im Vergleich zu Verbindungen, die nur einen dieser Ringe enthalten, eine distinkte chemische Reaktivität und biologische Aktivität .

Biologische Aktivität

1H-Indole, 3-(1H-imidazol-1-ylmethyl)- is a compound that combines the indole and imidazole moieties, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as an antimicrobial and antifungal agent. Various studies have explored its efficacy against resistant bacterial strains and fungal pathogens.

Chemical Structure

The compound can be represented as follows:

This structure features an indole ring fused with an imidazole group, contributing to its unique biological properties.

Biological Activity Overview

Research indicates that 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- exhibits significant biological activities, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans. The following sections detail the findings from various studies.

Efficacy Against MRSA

A study highlighted that compounds similar to 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- demonstrated weak growth inhibition against MRSA with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. However, derivatives of this compound showed improved activity with MIC values as low as 0.25 µg/mL without cytotoxic effects on human cells .

Table 1: Antimicrobial Activity of Indole-Imidazole Compounds

| Compound | Target Pathogen | MIC (µg/mL) | Cytotoxicity |

|---|---|---|---|

| 1H-Indole, 3-(imidazol-1-ylmethyl)- | MRSA | 16 | Low |

| Phenethyl-indole-imidazole | MRSA | ≤0.25 | Non-toxic |

| 5-Phenyl-1H-imidazole | Cryptococcus neoformans | ≤0.25 | Non-toxic |

Antifungal Activity

In addition to its antibacterial properties, the compound has shown potent antifungal activity against Cryptococcus neoformans, a significant pathogen in immunocompromised patients. The MIC values for certain derivatives were recorded at ≤0.25 µg/mL, indicating strong antifungal potential without hemolytic toxicity .

The mechanism by which 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- exerts its biological effects is not fully elucidated but is believed to involve interaction with bacterial cell membranes or specific enzymes critical for microbial survival. The presence of both indole and imidazole groups may facilitate binding to various biological targets, enhancing its antimicrobial efficacy .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on MRSA : A comprehensive screening identified several analogues of indole-imidazole compounds that exhibited promising anti-MRSA activity. Notably, two specific derivatives were highlighted for their low MIC values and lack of cytotoxicity .

- Fungal Pathogen Evaluation : Research focused on the antifungal properties of these compounds revealed their effectiveness against Cryptococcus neoformans, suggesting potential therapeutic applications in treating fungal infections in vulnerable populations .

Eigenschaften

IUPAC Name |

3-(imidazol-1-ylmethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-2-4-12-11(3-1)10(7-14-12)8-15-6-5-13-9-15/h1-7,9,14H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRADTKAUXQUOIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CN3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355147 | |

| Record name | 3-(imidazol-1-ylmethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19714-15-9 | |

| Record name | 3-(imidazol-1-ylmethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.